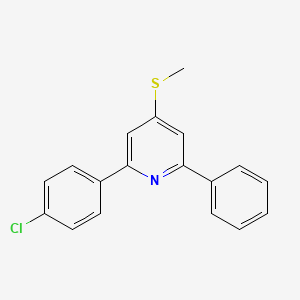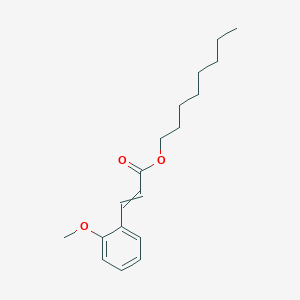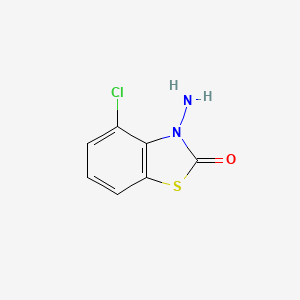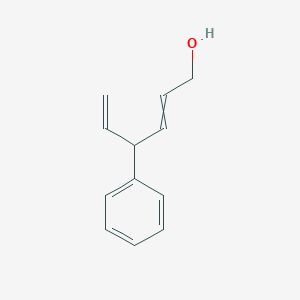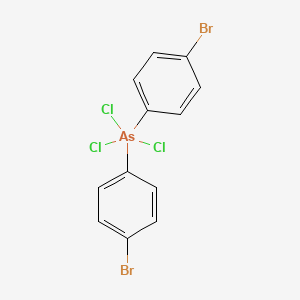
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of two 4-bromophenyl groups and three chlorine atoms attached to a central arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane typically involves the reaction of 4-bromophenyl derivatives with arsenic trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
2C6H4Br+AsCl3→(C6H4Br)2AsCl3
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The arsenic center can undergo oxidation or reduction, altering the oxidation state of arsenic and potentially leading to different products.
Coupling Reactions: The bromophenyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an organic solvent like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or alkoxylated derivatives of the original compound.
Oxidation and Reduction: Products vary depending on the specific oxidation state achieved.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane involves its interaction with molecular targets, such as enzymes or receptors, through its arsenic center and bromophenyl groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-bromophenyl)amine: Similar structure but with an amine group instead of arsenic.
Bis(4-bromophenyl)ether: Contains an ether linkage instead of arsenic.
Bis(4-bromophenyl)methane: Features a methane linkage instead of arsenic.
Uniqueness
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane is unique due to the presence of the arsenic center, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of bromophenyl groups and trichloroarsane moiety makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
113827-95-5 |
|---|---|
Fórmula molecular |
C12H8AsBr2Cl3 |
Peso molecular |
493.3 g/mol |
Nombre IUPAC |
bis(4-bromophenyl)-trichloro-λ5-arsane |
InChI |
InChI=1S/C12H8AsBr2Cl3/c14-11-5-1-9(2-6-11)13(16,17,18)10-3-7-12(15)8-4-10/h1-8H |
Clave InChI |
NEJYBGZAIROCNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[As](C2=CC=C(C=C2)Br)(Cl)(Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



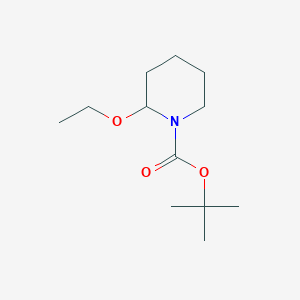
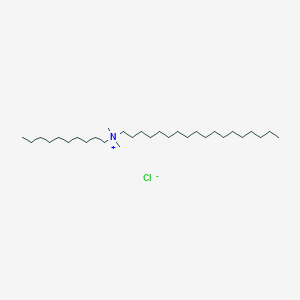
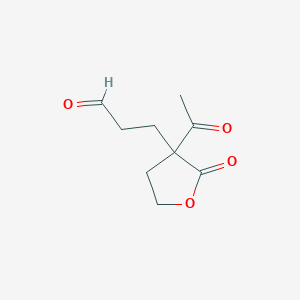
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
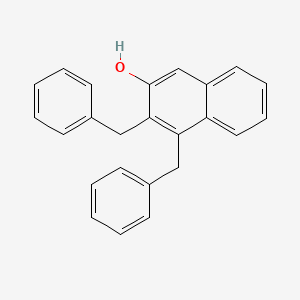


![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
